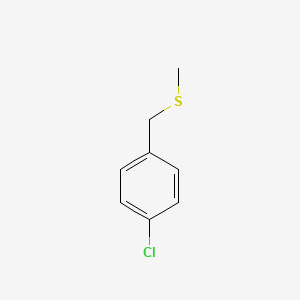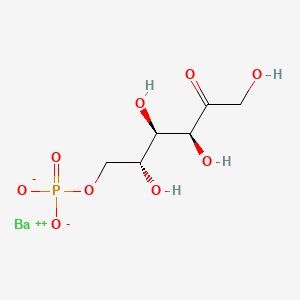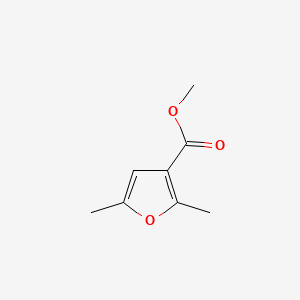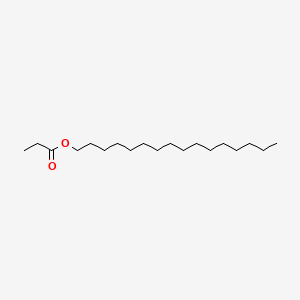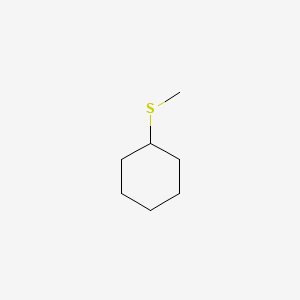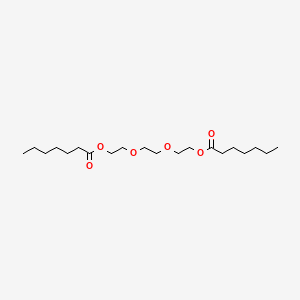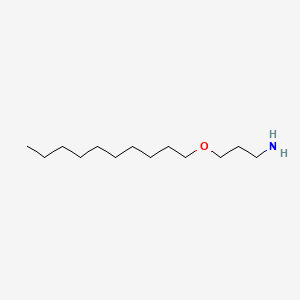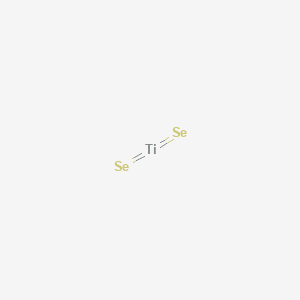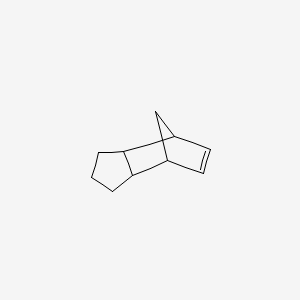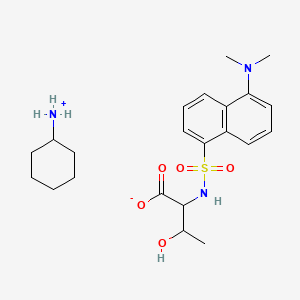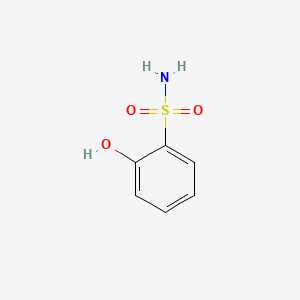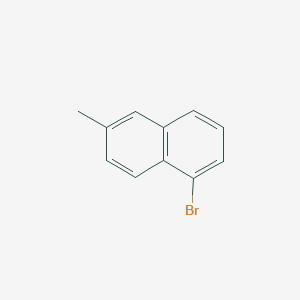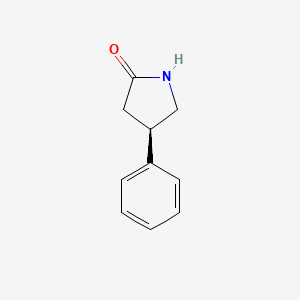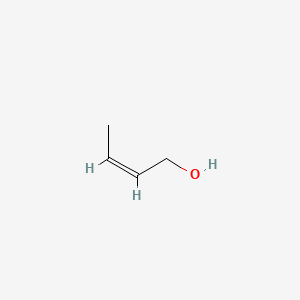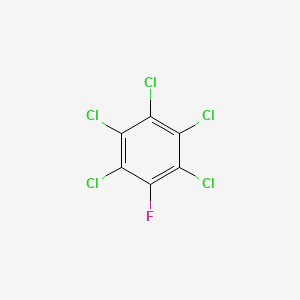
Pentachlorofluorobenzene
概要
説明
Pentachlorofluorobenzene is an organofluoride compound . It consists of a benzene ring substituted with five chlorine atoms and one fluorine atom .
Synthesis Analysis
Pentachlorofluorobenzene can be synthesized by defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method involves dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of KOH .Molecular Structure Analysis
The molecular structure of Pentachlorofluorobenzene consists of a benzene ring substituted with five chlorine atoms and one fluorine atom . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Pentachlorofluorobenzene is predicted to be more reactive, replacing fluorine, than hexafluorobenzene . This is supported by Hammett substituent constants (σ-) for pentachlorophenyl and pentafluorophenyl groups .Physical And Chemical Properties Analysis
Pentachlorofluorobenzene has a molecular weight of 268.33 . It’s a colorless liquid with a boiling point similar to that of benzene . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Abiotic Degradation
- Abiotic Degradation of Pentachloronitrobenzene (PCNB): PCNB undergoes degradation in anoxic soils and sediments through processes often thought to be biologically mediated. Research by Klupinski, Chin, and Traina (2004) in "Environmental science & technology" explored the kinetics of this reduction in aqueous Fe(II)/goethite systems at near-neutral pH values. This study provides insights into how iron oxide surfaces might participate in the environmental fate of nitroaromatic compounds like PCNB (Klupinski, Chin, & Traina, 2004).
Soil Residue Studies
- Residues in Greenhouse Soils: Vos, Noever de Brauw, and Olthof (1974) in "Bulletin of Environmental Contamination and Toxicology" examined PCNB residues in greenhouse soils. Their study, conducted using gas liquid chromatography, highlighted the presence of PCNB and related compounds in soils used for crop cultivation (Vos, Noever de Brauw, & Olthof, 1974).
Enzyme Activity and Metabolism
- Enzyme Activity and Metabolism in Plants: Lamoureux and Rusness (1980) in "Pesticide Biochemistry and Physiology" studied the in vitro metabolism of PCNB to pentachloromethylthiobenzene by onion. This research revealed the enzymatic activities involved in the synthesis of pentachloromethylthiobenzene from PCNB, providing insights into the metabolic pathways and potential use of the enzyme system in characterizing glutathione conjugates (Lamoureux & Rusness, 1980).
Biotransformation and Remediation
- Biotransformation and Biosorption: Hu, Lv, and Wang (2013) in "Advanced Materials Research" reviewed the biotransformation methods for PCNB and its metabolites. They discussed recent advances in technologies for abiotic degradation and the pros and cons of various methodologies (Hu, Lv, & Wang, 2013).
Environmental Impact Studies
Toxicological Impact on Earthworms
Li, Xu, Yu, Wang, and Yu (2019) in "Ecotoxicology and environmental safety" researched the bioaccumulation and toxicity of PCNB to earthworms. They found that PCNB inhibited the growth of earthworms and induced significant changes in antioxidative enzymes, suggesting ecological implications of PCNB usage (Li, Xu, Yu, Wang, & Yu, 2019).
Microbial Remediation in Soil
ensus.app/papers/remediation-pentachloronitrobenzenecontaminated-soil-zhang/67338bc56b2f53eeaecd0810e5cac6e6/?utm_source=chatgpt).
Degradation and Metabolism in Soil
Degradation by Soil Micromycetes
Torres, Grosset, Steiman, Alary, and Fourier (1996) in "Chemosphere" studied the biodegradation of PCNB by four soil micromycetes. They identified five metabolites of PCNB and proposed three metabolic pathways, demonstrating the role of microorganisms in PCNB degradation (Torres et al., 1996).
Long-Term Fate in Aquatic Ecosystems
Schauerte, Lay, Klein, and Korte (1982) in "Ecotoxicology and environmental safety" explored the distribution, residual behavior, and metabolism of PCNB in experimental ponds. This study provided valuable insights into the environmental persistence and transformation of PCNB in aquatic systems (Schauerte, Lay, Klein, & Korte, 1982).
Hormonal and Developmental Effects
Alteration of Progesterone Production
Kuai, Gao, Yang, Luo, Xu, Liu, Yu, Wang, Zhang, Ma, and Lu (2019) in "Biology of Reproduction" investigated the effects of PCNB on ovarian steroidogenesis and follicular development. They demonstrated that PCNB stimulated progesterone production and altered follicular development, providing insights into its potential endocrine-disrupting effects (Kuai et al., 2019).
Developmental Effects in Xenopus Laevis
Ismail, Lee, Kim, Ryu, Cho, Ryoo, Lee, Kwon, Park, Kwon, and Lee (2022) in "Environmental Toxicology" evaluated the developmental toxicity and teratogenicity of PCNB in frog embryos. Their results indicated that PCNB affected not just the phenotype but also the gene expression of developing embryos, highlighting its potential hazard to embryonic growth (Ismail et al., 2022).
Safety And Hazards
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRKPSTNKQNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185757 | |
| Record name | Pentachlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorofluorobenzene | |
CAS RN |
319-87-9 | |
| Record name | NSC 146405 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentchlorofluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentachlorofluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

